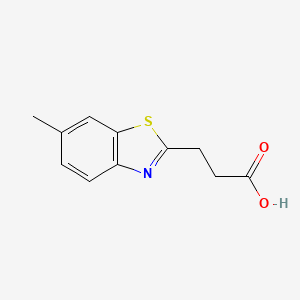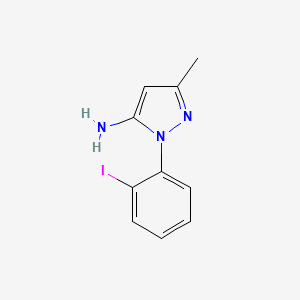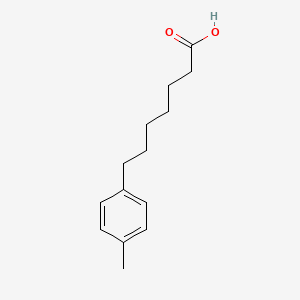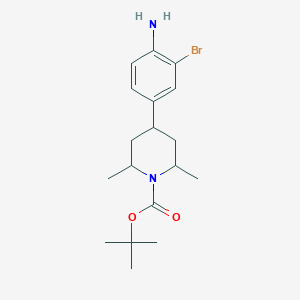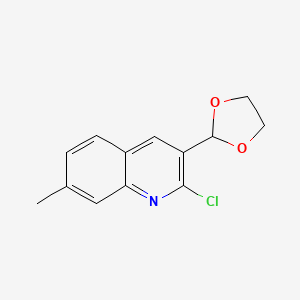
Ethyl 3-oxo-2-phenylsulfanylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-oxo-2-phenylsulfanylpropanoate is an organic compound belonging to the class of esters It is characterized by the presence of an ethyl ester group, a ketone group, and a phenylsulfanyl group attached to a propanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxo-2-phenylsulfanylpropanoate typically involves the esterification of 3-oxo-2-phenylsulfanylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the product is extracted and purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can help in scaling up the production while maintaining the quality of the product. Additionally, green chemistry principles such as the use of environmentally friendly solvents and catalysts can be employed to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-oxo-2-phenylsulfanylpropanoate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Amines, alcohols; typically carried out in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Secondary alcohol derivatives.
Substitution: Amide or ester derivatives.
Applications De Recherche Scientifique
Ethyl 3-oxo-2-phenylsulfanylpropanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. It can be used in the development of new therapeutic agents.
Medicine: Explored for its potential use in drug design and development. Its unique chemical structure makes it a candidate for the synthesis of novel drugs with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in various industrial applications, including the manufacture of polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of ethyl 3-oxo-2-phenylsulfanylpropanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The phenylsulfanyl group can modulate the compound’s binding affinity and specificity, while the ketone and ester groups can influence its reactivity and stability. The exact pathways involved in its mechanism of action can vary depending on the target and the context of its use.
Comparaison Avec Des Composés Similaires
Ethyl 3-oxo-2-phenylsulfanylpropanoate can be compared with other similar compounds, such as:
Ethyl 3-oxo-3-phenylpropanoate: Lacks the phenylsulfanyl group, making it less versatile in certain chemical reactions.
Ethyl 2-oxo-3-phenylpropanoate: Has a different position of the ketone group, which can affect its reactivity and applications.
Ethyl 3-oxo-4-phenylbutanoate: Contains an additional carbon in the backbone, which can influence its physical and chemical properties.
The uniqueness of this compound lies in the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C11H12O3S |
|---|---|
Poids moléculaire |
224.28 g/mol |
Nom IUPAC |
ethyl 3-oxo-2-phenylsulfanylpropanoate |
InChI |
InChI=1S/C11H12O3S/c1-2-14-11(13)10(8-12)15-9-6-4-3-5-7-9/h3-8,10H,2H2,1H3 |
Clé InChI |
RTGJCIWBDBJHEE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C=O)SC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


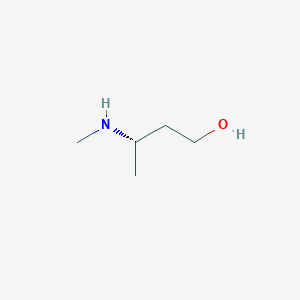
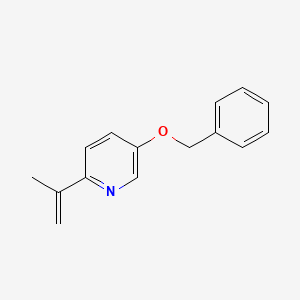



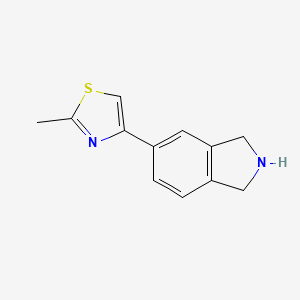
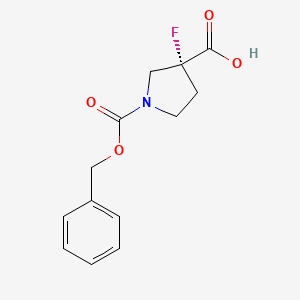
![6-Imidazol-1-yl-2-[2-methyl-4-(trifluoromethoxy)phenyl]quinoline](/img/structure/B13886332.png)
![6-[[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13886335.png)
